trans-Cinnamoylcocaine

Catalog No.
S618979
CAS No.
521-67-5
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cinnamoylcocaine

CAS Number

521-67-5

Product Name

trans-Cinnamoylcocaine

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1

InChI Key

MQIXMJWNEKUAOZ-UYCDZTDFSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Synonyms

cinnamoylcocaine, cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(E),5alpha))-isomer, cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(Z),5alpha))-isomer

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC

Pharmacology and Toxicology

    Scientific Field: Pharmacology and toxicology

    Summary: Cinnamoylcocaine is a naturally occurring alkaloid derived from Erythroxylon coca leaves. It shares structural similarities with cocaine but lacks its intense euphoric effects.

    Experimental Procedures: Researchers study its pharmacokinetics, metabolism, and interactions with neurotransmitter systems.

    Results: Cinnamoylcocaine has local anesthetic properties by inhibiting voltage-gated sodium channels.

Forensic Analysis

Trans-Cinnamoylcocaine is a natural tropane alkaloid derived from the coca plant, specifically recognized as a structural isomer of methylecgonine cinnamate. Its chemical structure is closely related to that of cocaine, differing primarily in the configuration of the cinnamoyl group. This compound has garnered attention due to its presence in coca leaves and its implications in both pharmacological studies and illicit drug manufacturing.

  • Oxidation: This compound can be oxidized to form various diastereomeric diols, which have been characterized using nuclear magnetic resonance spectrometry and mass spectrometry .
  • Dimerization: It can dimerize to form truxilline, a derivative of truxillic acid, under specific conditions .
  • Decomposition: Exposure to heat can lead to alterations in its alkaloid profile, affecting its stability and reactivity .

While trans-cinnamoylcocaine itself is considered pharmacologically inactive, it has been implicated in various studies regarding its potential effects when smoked. Some research suggests that it may exhibit psychoactive properties under certain conditions, although these claims remain contentious and require further investigation .

Trans-Cinnamoylcocaine can be synthesized through several methods:

  • Extraction from Erythroxylum coca: This method involves solvent extraction techniques, with ethanol being the most effective for isolating this compound without introducing artifacts .
  • Chemical synthesis: Laboratory synthesis methods have been developed, including derivatization techniques that utilize reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide for analytical purposes .

The applications of trans-cinnamoylcocaine are primarily found in research contexts:

  • Analytical Chemistry: It serves as a reference compound in the quantification of alkaloidal impurities in cocaine samples, helping law enforcement agencies monitor illicit drug manufacturing processes .
  • Pharmacological Research: Its structural similarities to cocaine make it a subject of interest for studying potential analogs and their effects on biological systems.

Research into the interactions of trans-cinnamoylcocaine with other compounds is limited but essential for understanding its role in the coca alkaloid profile. Studies have focused on its behavior during extraction and its stability in various solvents, revealing insights into how it might interact with other alkaloids like cocaine and benzoylecgonine during processing .

Trans-Cinnamoylcocaine shares structural similarities with several other compounds derived from the coca plant. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological Activity
CocaineContains a methyl ester group; potent stimulantHighly active; known for psychoactive effects
Methylecgonine CinnamateSimilar structure but lacks psychoactivityConsidered inactive
Cis-CinnamoylcocaineStructural isomer with different stereochemistryPotentially similar effects
TropacocaineLacks the cinnamoyl group; different activityLess potent than cocaine

Trans-Cinnamoylcocaine stands out due to its unique structural characteristics and potential implications in both natural and synthetic contexts. Its relationship with other coca-derived compounds offers valuable insights into the chemistry of psychoactive substances.

XLogP3

2.7

UNII

O3I44O988U

Other CAS

50763-20-7

Wikipedia

Cinnamoylcocaine

Dates

Modify: 2023-08-15

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